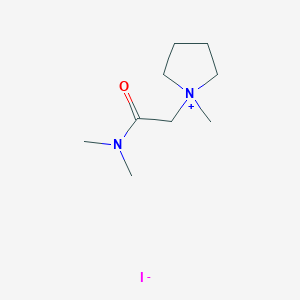
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with a unique structure that combines a pyrrolidinium ring with a dimethylcarbamoyl group
Vorbereitungsmethoden
The synthesis of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Synthetic Route:
Step 1: 1-Methylpyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidine.
Step 2: The intermediate is then quaternized with methyl iodide to yield this compound.
Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the cleavage of the carbamoyl group.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium chloride, sodium bromide, sodium hydroxide
Major Products:
Oxidation: N-oxides
Reduction: Cleaved carbamoyl derivatives
Substitution: Corresponding halide or hydroxide salts
Wissenschaftliche Forschungsanwendungen
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Wirkmechanismus
The mechanism of action of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide involves its interaction with cellular membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Molecular Targets and Pathways:
Cell Membranes: Disruption of lipid bilayers
Enzymes: Potential inhibition of key metabolic enzymes in microbes
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Used in hair conditioners and as a surfactant.
Uniqueness:
Structure: The presence of the dimethylcarbamoyl group provides unique chemical reactivity.
Applications: Its potential use in drug delivery and as a phase-transfer catalyst sets it apart from other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
22041-40-3 |
|---|---|
Molekularformel |
C9H19IN2O |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C9H19N2O.HI/c1-10(2)9(12)8-11(3)6-4-5-7-11;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MICZHATXLVGNDI-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)C[N+]1(CCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


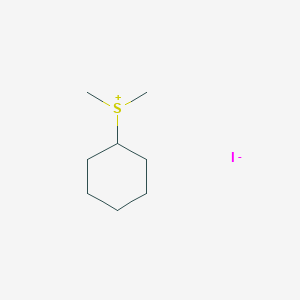

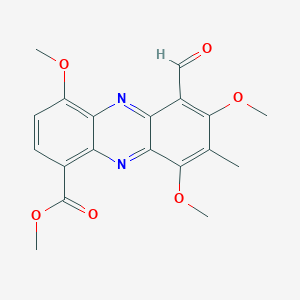
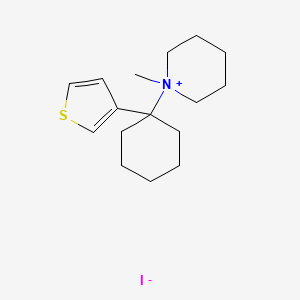

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
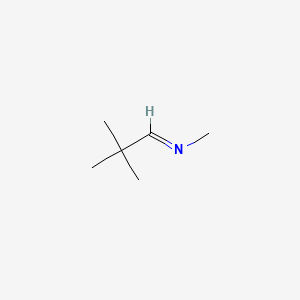
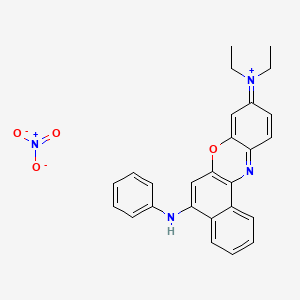

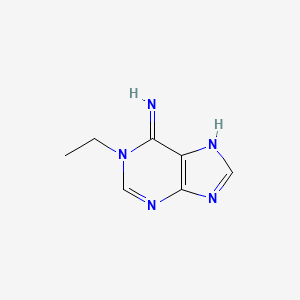
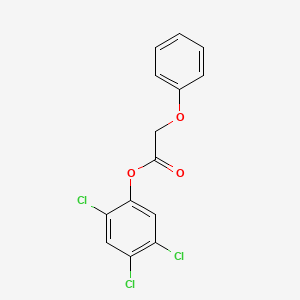
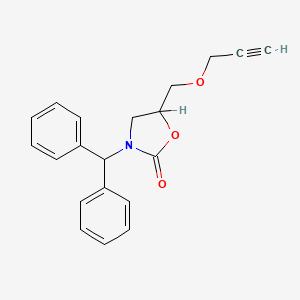
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

